4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol
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Overview
Description
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is a synthetic organic compound with the molecular formula C11H7BrF3NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is then reduced to an amine using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Cyclization: The amine undergoes cyclization to form the quinoline core structure.
Bromination and Methoxylation: The final steps involve bromination and methoxylation to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation.
Major Products
Scientific Research Applications
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-methoxy-4-(trifluoromethyl)quinolin-2-ol: Similar structure but with different positioning of functional groups.
Uniqueness
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science .
Biological Activity
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine and methoxy groups that enhance its biological activity.
- A trifluoromethyl group that contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in cancer cell proliferation and survival. For instance, it has been shown to interact with protein kinases, which are critical in signaling pathways related to cancer progression .
- Receptor Modulation : It acts as a ligand for various receptors, potentially modulating their activity. This interaction can influence cellular signaling pathways, leading to altered cell behavior.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. Its efficacy in inhibiting microbial growth has been noted in various assays .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the quinoline structure can significantly impact biological activity. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances potency against specific targets. The following table summarizes key findings from SAR studies:
Anticancer Activity
A study highlighted the compound's effectiveness against various cancer cell lines, particularly those resistant to standard therapies. The IC50 values demonstrated significant inhibition of cell proliferation:
- Cell Line A431 : IC50 = 20 nM
- Cell Line A549 : IC50 = 15 nM
These results indicate that this compound could serve as a lead compound in developing new anticancer agents targeting EGFR pathways .
Antimicrobial Efficacy
In vitro studies have shown promising antimicrobial activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) was determined under specific conditions, revealing that the compound could effectively inhibit Mtb growth when glycerol was present in the culture medium:
Strain | MIC (μg/mL) |
---|---|
Mtb H37Rv | 5 |
Drug-resistant Mtb strains | 10 |
This suggests potential for further development as an antimycobacterial agent .
Properties
Molecular Formula |
C11H7BrF3NO2 |
---|---|
Molecular Weight |
322.08 g/mol |
IUPAC Name |
4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3 |
InChI Key |
RWPAWNSRTMCCFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F |
Origin of Product |
United States |
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